molecular formula C6H10Br2O2 B1604920 Ethyl 2,3-dibromo-2-methylpropanoate CAS No. 71172-41-3

Ethyl 2,3-dibromo-2-methylpropanoate

Cat. No.: B1604920
CAS No.: 71172-41-3
M. Wt: 273.95 g/mol
InChI Key: ZYTBREBYDYHRRW-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-2-methylpropanoate is an organic compound with the molecular formula C6H10Br2O2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

Ethyl 2,3-dibromo-2-methylpropanoate is typically synthesized through the bromination of ethyl 2-methylpropanoate. The reaction involves the addition of bromine to the double bond of ethyl 2-methylpropanoate in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule .

Chemical Reactions Analysis

Ethyl 2,3-dibromo-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethyl 2-methylpropanoate.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and zinc in acetic acid for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,3-dibromo-2-methylpropanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromo-2-methylpropanoate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Ethyl 2,3-dibromo-2-methylpropanoate can be compared with similar compounds such as mthis compound. Both compounds have similar reactivity due to the presence of bromine atoms, but they differ in their ester groups (ethyl vs. methyl). This difference can affect their physical properties and reactivity in certain reactions .

Similar compounds include:

  • Mthis compound
  • Ethyl 2,3-dibromopropionate
  • Ethyl 2-bromo-2-methylpropanoate

These compounds share similar structural features and reactivity patterns, making them useful in various chemical applications.

Properties

IUPAC Name

ethyl 2,3-dibromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-3-10-5(9)6(2,8)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTBREBYDYHRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289407
Record name ethyl 2,3-dibromo-2-methylpropanoate
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Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-41-3
Record name Propanoic acid, 2,3-dibromo-2-methyl-, ethyl ester
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Record name 71172-41-3
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Record name ethyl 2,3-dibromo-2-methylpropanoate
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Record name Ethyl 2,3-dibromoisobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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